molecular formula C9H6F2N2O2 B1428494 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid CAS No. 1329166-90-6

4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid

Cat. No. B1428494
M. Wt: 212.15 g/mol
InChI Key: OOMWZBMYRQKNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid is a chemical compound with the CAS Number: 1329166-90-6 . It has a molecular weight of 212.16 . The compound is typically a white to yellow to brown solid .


Molecular Structure Analysis

The IUPAC name for this compound is 4,6-difluoro-1-methyl-1H-indazole-5-carboxylic acid . The InChI code is 1S/C9H6F2N2O2/c1-13-6-2-5(10)7(9(14)15)8(11)4(6)3-12-13/h2-3H,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

The compound is a white to yellow to brown solid . It has a molecular weight of 212.16 . The storage temperature is room temperature .

Scientific Research Applications

  • Medicinal Chemistry

    • Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They bear a variety of functional groups and display versatile biological activities .
    • They have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
    • They have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Several recently marketed drugs contain indazole structural motif .
    • Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Pharmaceutical and Agrochemical Industries

    • The importance of fluorine-containing aromatic and heterocyclic motifs to the pharmaceutical and agrochemical industries continues to grow .
    • Many six-membered fluorinated heteroaromatic derivatives find applications in a wide variety of drugs and plant protection agents .
    • Interest in fluoropyrazole derivatives has increased recently due to their potential use for treating diabetes, inflammatory disease, as gastric acid inhibitors and as acaricides .
  • Synthesis of Bioactive Compounds

    • Indazole-containing heterocyclic compounds have been used in the synthesis of bioactive compounds .
    • Various methods for the synthesis of indazole derivatives have been developed, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Sphingosine-1 Phosphate Receptor-1 (S1P1) Activation

    • S1P1 activation maintains endothelial barrier integrity, whereas S1P1 desensitization induces peripheral blood lymphopenia .
    • This property is exploited in the approval and/or late-stage development of receptor-desensitizing agents targeting the S1P1 receptor in multiple sclerosis, such as siponimod .
  • Fungicides

    • Although not directly related to “4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid”, it’s worth noting that certain pyrazole carboxamide fungicides, which also contain a difluoromethyl group, are very effective against major crop pests such as Alternaria species, including early blight of tomato and potato .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 (IF SWALLOWED), P302 (IF ON SKIN), P305 (IF IN EYES), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), P351 (Rinse cautiously with water for several minutes), and P352 (Wash with plenty of soap and water) .

properties

IUPAC Name

4,6-difluoro-1-methylindazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O2/c1-13-6-2-5(10)7(9(14)15)8(11)4(6)3-12-13/h2-3H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMWZBMYRQKNBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C(=C2C=N1)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid
Reactant of Route 3
4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid
Reactant of Route 5
4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid
Reactant of Route 6
4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.